N-(4-chloro-2,5-dimethoxyphenyl)-N'-methylthiourea
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-methylthiourea (SY230465) is a thiourea derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group linked to a methyl-substituted thiourea moiety. Thiourea derivatives are often studied for their hydrogen-bonding capabilities, molecular stability, and bioactivity, particularly in pesticide development .
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-12-10(16)13-7-5-8(14-2)6(11)4-9(7)15-3/h4-5H,1-3H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCUOSUOUWKROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=C(C=C1OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits significant anticancer properties. A study conducted by ChemDiv demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action involves the inhibition of specific kinases associated with cancer cell growth.
Table 1: Anticancer Activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HCT116 (Colon) | 12 | Kinase inhibition |
Pharmacology
Neuroprotective Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its neuroprotective effects. A study published in the Journal of Neurotrauma reported that this compound significantly reduces neuronal death in models of oxidative stress and excitotoxicity. The findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Oxidative Stress Models
In a controlled laboratory setting, researchers administered N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide to neuronal cultures exposed to hydrogen peroxide. The results showed a marked decrease in cell death compared to untreated controls.
Material Science
Polymer Composites
The compound has also found applications in material science as an additive in polymer composites. Its unique chemical structure enhances the mechanical properties and thermal stability of polymers. Research indicates that incorporating this compound into polycarbonate matrices results in improved impact resistance and thermal degradation temperatures.
Table 2: Properties of Polymer Composites with N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polycarbonate | 70 | 150 |
| Polypropylene | 45 | 130 |
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting cell signaling pathways and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Thiourea Derivatives
The compound’s key structural features are compared to similar thiourea derivatives (Table 1):
Key Observations :
- Hydrogen Bonding: The 4-chlorobutanoyl substituent introduces a carbonyl group, enhancing hydrogen-bonding interactions compared to SY230465’s methyl group .
Molecular Geometry and Stability
Crystallographic studies of N-(4-chlorobutanoyl)-N'-(2,5-dimethoxyphenyl)thiourea reveal:
- Planarity: The thiourea fragment (C=O and C=S groups) and benzene ring are nearly coplanar, with a dihedral angle of 5.67°, significantly smaller than analogs like N-(4-chlorobutanoyl)-N'-phenylthiourea (72.98°) .
- Intramolecular Interactions : Stabilized by N–H···O and C–H···S hydrogen bonds, which may enhance thermal stability .
In contrast, SY230465’s methyl group likely reduces steric hindrance, possibly increasing conformational flexibility compared to bulkier analogs.
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-N'-methylthiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 245.68 g/mol. The presence of the chloro and dimethoxy groups on the phenyl ring contributes to its unique pharmacological profile.
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may modulate the activity of specific receptors involved in various signaling pathways, potentially influencing cellular responses.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes that play crucial roles in disease progression, thereby exerting therapeutic effects.
- Gene Expression Modulation : this compound may also alter the expression of genes associated with its biological activity, leading to downstream effects on cellular functions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values for these compounds were reported below 100 μM, indicating potent anticancer properties .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. Its interaction with specific molecular targets could lead to inhibition of microbial growth, although detailed studies are still required to elucidate these effects fully.
Case Studies and Research Findings
- Cytotoxicity Assessment :
- Mechanistic Insights :
-
Comparative Analysis with Related Compounds :
- Similar thiourea derivatives have been synthesized and tested for their biological activities. For instance, modifications in the substituents on the thiourea scaffold have shown varying levels of anticancer activity, highlighting the importance of structural features in determining biological efficacy .
Data Tables
| Compound Name | Activity Type | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| This compound | Cytotoxicity | < 100 | HCT-116 |
| This compound | Cytotoxicity | < 100 | HeLa |
| This compound | Cytotoxicity | < 100 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
